molecular formula C20H27N3O5 B6427842 2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034536-42-8

2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B6427842
CAS RN: 2034536-42-8
M. Wt: 389.4 g/mol
InChI Key: VVGOWBZIAVKQNX-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, commonly referred to as DEPA, is an organic compound with a wide range of applications in the scientific research field.

Scientific Research Applications

DEPA has a wide range of applications in the scientific research field. It is used in the synthesis of polymers, dyes, and other organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, DEPA is used in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

The mechanism of action of DEPA is not fully understood. However, it is known that DEPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEPA are not fully understood. However, it is known that DEPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased inflammation and other physiological effects. Additionally, DEPA has been shown to have antioxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using DEPA in lab experiments is its relatively low cost and availability. Additionally, DEPA is relatively stable and can be stored for long periods of time without degrading. However, DEPA is a relatively weak inhibitor of COX-2 and may not be suitable for experiments that require a high degree of inhibition.

Future Directions

There are a number of potential future directions for DEPA research. These include the development of more potent inhibitors of COX-2, the use of DEPA in the synthesis of other compounds, and the exploration of its potential applications in medicine. Additionally, further research could be done to explore the biochemical and physiological effects of DEPA.

Synthesis Methods

DEPA can be synthesized via an acid-catalyzed condensation reaction of 3,4-diethoxyphenol and 1,2,4-oxadiazol-5-ylmethyl acetate. The reaction requires an acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-3-26-16-6-5-14(11-17(16)27-4-2)12-18(24)21-13-19-22-20(23-28-19)15-7-9-25-10-8-15/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGOWBZIAVKQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3CCOCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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